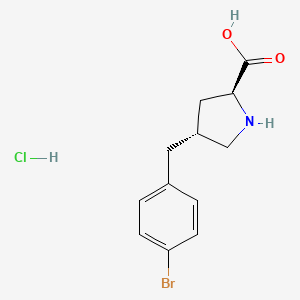

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Beschreibung

Chemical Identity and Structural Characterization

Nomenclature and Classification

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride represents a systematically named organic compound that belongs to the pyrrolidine carboxylic acid family. The International Union of Pure and Applied Chemistry nomenclature provides the complete systematic name as (2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, which precisely describes the stereochemical configuration and substitution pattern. Alternative nomenclature includes the designation (2S,4R)-4-(4-BROMOBENZYL)PYRROLIDINE-2-CARBOXYLIC ACID HCL, reflecting common chemical database conventions.

The compound is registered in major chemical databases with the Chemical Abstracts Service number 1049734-21-5, providing a unique identifier for this specific stereoisomer. The systematic classification places this molecule within the broader category of substituted proline derivatives, specifically as a 4-benzyl-substituted pyrrolidine-2-carboxylic acid bearing a para-bromine substituent on the benzyl moiety. This classification is significant for understanding the compound's relationship to other proline analogs and its potential applications in peptide chemistry.

The molecular structure incorporates both aliphatic and aromatic components, with the pyrrolidine ring system serving as the core scaffold and the brominated benzyl group providing additional functionality. The hydrochloride salt form indicates the presence of the compound in its protonated state, which affects its solubility properties and stability characteristics under standard conditions.

Structural Properties and Chemical Composition

Molecular Formula and Weight

The molecular composition of this compound is defined by the molecular formula C₁₂H₁₅BrClNO₂. This formula indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the complex heterocyclic structure with both aromatic and aliphatic components.

The molecular weight of the compound is precisely calculated as 320.61 grams per mole, as determined by computational methods employed by PubChem. This molecular weight value is critical for stoichiometric calculations in synthetic procedures and for determining appropriate concentrations in analytical methods. The relatively high molecular weight compared to simple amino acids reflects the additional benzyl substituent and the bromine atom, which contribute significantly to the overall mass.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BrClNO₂ | - |

| Molecular Weight | 320.61 | g/mol |

| Exact Mass | 320.61 | g/mol |

| Elemental Composition (C) | 44.99 | % |

| Elemental Composition (H) | 4.72 | % |

| Elemental Composition (Br) | 24.93 | % |

| Elemental Composition (Cl) | 11.06 | % |

| Elemental Composition (N) | 4.37 | % |

| Elemental Composition (O) | 9.98 | % |

The parent compound, (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid, exists as PubChem compound identification number 2761989, representing the free acid form without the hydrochloride salt. The formation of the hydrochloride salt involves protonation of the nitrogen atom in the pyrrolidine ring, resulting in the addition of hydrochloric acid to yield the final salt form with enhanced stability and solubility characteristics.

Stereochemistry and Isomeric Forms

The stereochemical designation (2S,4R) provides crucial information about the three-dimensional arrangement of atoms within the molecule. This notation follows the Cahn-Ingold-Prelog priority rules, indicating that the carbon atom at position 2 of the pyrrolidine ring has the S configuration, while the carbon atom at position 4 has the R configuration. This specific stereochemical arrangement is essential for the compound's biological activity and its interactions with other molecules.

The compound exists among several possible stereoisomeric forms, each with distinct properties and potential applications. Related stereoisomers include (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, which represents a different positional isomer with the bromobenzyl group attached at the 2-position rather than the 4-position. Another related form is (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride, which differs in the stereochemistry at the 4-position.

The stereochemical integrity of the (2S,4R) configuration is maintained through careful synthetic procedures that preserve the chiral centers during compound preparation. The specific three-dimensional arrangement influences the compound's interaction with enzymes, receptors, and other biological targets, making stereochemical purity essential for research applications.

Conformational analysis reveals that the pyrrolidine ring adopts a puckered conformation due to the sp³ hybridization of the carbon and nitrogen atoms. The benzyl substituent at the 4-position can adopt various rotational conformations around the carbon-carbon bond connecting it to the ring system, contributing to the overall conformational flexibility of the molecule.

Functional Groups and Structural Features

The molecular architecture of this compound incorporates several distinct functional groups that contribute to its chemical behavior and biological activity. The primary functional groups include a carboxylic acid moiety, a secondary amine within the pyrrolidine ring, an aromatic system, and a carbon-bromine bond providing halogen functionality.

The carboxylic acid group at the 2-position of the pyrrolidine ring represents a critical structural feature that enables the compound to participate in peptide bond formation and other carboxyl-mediated reactions. This functional group can undergo typical carboxylic acid chemistry, including esterification, amidation, and salt formation, as demonstrated by the hydrochloride salt form of the compound.

The pyrrolidine ring system constitutes a five-membered heterocyclic structure containing one nitrogen atom. This ring system is saturated and exhibits reduced basicity compared to acyclic amines due to the constraint imposed by the cyclic structure. The nitrogen atom serves as the site of protonation in the hydrochloride salt form, creating a positively charged ammonium center that enhances water solubility.

The 4-bromobenzyl substituent introduces aromatic character to the molecule through the benzene ring and provides a site for potential further chemical modification through the bromine atom. The para-brominated benzyl group can participate in various substitution reactions, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions, making it a versatile synthetic intermediate.

The spatial arrangement of these functional groups creates specific regions of electron density and polarity that influence intermolecular interactions. The aromatic ring system provides π-electron density that can participate in π-π stacking interactions, while the carboxylic acid and ammonium groups offer sites for hydrogen bonding and electrostatic interactions.

Physical Properties

Solubility Profile and LogP Values

The solubility characteristics of this compound are significantly influenced by its structural features and salt form. The compound exhibits enhanced water solubility compared to its free acid counterpart due to the presence of the hydrochloride salt, which creates ionic interactions with water molecules through the protonated nitrogen center.

The pyrrolidine-2-carboxylic acid core structure contributes to favorable solubility in polar solvents, as proline derivatives are generally characterized by good water solubility due to their polar carboxylic acid groups. The carboxylic acid functionality enhances hydrogen bonding with water molecules, while the cyclic amine structure provides additional polar interactions. However, the 4-bromobenzyl substituent introduces hydrophobic character that partially counteracts the hydrophilic contributions of the polar functional groups.

Computational analysis using established algorithms provides insight into the lipophilicity characteristics of the compound. The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the compound's distribution between aqueous and lipid phases. Based on computational methods using molecular structure analysis, the LogP value reflects the balance between hydrophilic and lipophilic structural elements within the molecule.

| Solvent System | Solubility Classification | Contributing Factors |

|---|---|---|

| Water | High | Hydrochloride salt formation, carboxylic acid group |

| Methanol | High | Polar protic interactions, hydrogen bonding |

| Ethanol | Moderate to High | Polar interactions with reduced efficiency |

| Chloroform | Low to Moderate | Limited polar interactions |

| Hexane | Very Low | Minimal polar compatibility |

The temperature dependence of solubility follows typical patterns observed for amino acid derivatives, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of intermolecular interactions. The solubility behavior is particularly important for formulation development and analytical method optimization.

Solid-State Properties

The solid-state characteristics of this compound encompass its crystalline structure, morphology, and thermal behavior. As a hydrochloride salt, the compound typically exists in a crystalline form that exhibits specific packing arrangements determined by intermolecular interactions between molecules.

The crystalline structure is stabilized by hydrogen bonding networks involving the carboxylic acid group, the protonated nitrogen center, and the chloride counterion. These interactions create a three-dimensional lattice that contributes to the compound's thermal stability and mechanical properties. The presence of the aromatic bromine substituent may influence the crystal packing through halogen bonding interactions with neighboring molecules.

X-ray crystallographic analysis would provide detailed information about bond lengths, bond angles, and molecular conformation in the solid state. The pyrrolidine ring typically adopts an envelope or twist conformation to minimize ring strain, while the benzyl substituent extends away from the ring system to reduce steric interactions.

The solid-state properties influence important practical characteristics such as flowability, compressibility, and dissolution rate. The particle size distribution and crystal habit affect the compound's behavior during handling and processing operations. Polymorphic forms, if present, could exhibit different dissolution rates and stability profiles, making solid-state characterization essential for quality control.

Thermal analysis techniques reveal the compound's behavior upon heating, including melting point determination and identification of any thermal transitions. The hydrochloride salt form typically exhibits a distinct melting point that serves as an identity and purity indicator. Decomposition temperatures provide information about the compound's thermal stability limits and processing constraints.

| Solid-State Property | Typical Characteristics | Analytical Method |

|---|---|---|

| Crystal Form | Crystalline hydrochloride salt | X-ray powder diffraction |

| Melting Behavior | Defined melting point | Differential scanning calorimetry |

| Thermal Stability | Stable to moderate temperatures | Thermogravimetric analysis |

| Particle Morphology | Variable based on crystallization | Microscopy analysis |

| Hygroscopicity | Low to moderate | Dynamic vapor sorption |

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLADUNWTKKPQQP-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376015 | |

| Record name | (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049734-21-5 | |

| Record name | (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Synthetic Steps and Reaction Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Protection of Pyrrolidine Nitrogen | Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen to prevent side reactions during functionalization | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Protects amine functionality, facilitating selective reactions |

| 2. Introduction of 4-Bromobenzyl Group | Alkylation of the 4-position of the pyrrolidine ring with 4-bromobenzyl bromide or equivalent electrophile | Palladium-catalyzed cross-coupling or nucleophilic substitution in polar aprotic solvents (DMF, THF), temperature controlled (40–100°C) | Use of chiral auxiliaries or catalysts ensures (2S,4R) stereochemistry |

| 3. Carboxylation at 2-Position | Introduction of carboxylic acid group via carboxylation or hydrolysis of ester intermediates | Carbon dioxide under basic conditions or hydrolysis of protected esters | Ensures correct placement of acid functionality |

| 4. Deprotection and Salt Formation | Removal of Boc protecting group and conversion to hydrochloride salt | Acidic hydrolysis (e.g., HCl in dioxane or aqueous HCl), recrystallization | Yields the hydrochloride salt with high purity |

Detailed Synthetic Route Example

A representative synthetic route reported for the closely related (2S,4R)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid (structurally similar to the 4-bromo isomer) involves:

- Starting from a Boc-protected pyrrolidine intermediate.

- Performing stereoselective alkylation at the 4-position with 4-bromobenzyl bromide under palladium-catalyzed conditions.

- Subsequent deprotection of Boc groups with acid.

- Final purification by recrystallization to obtain the hydrochloride salt.

This methodology can be adapted for the 4-bromo isomer with minor modifications in reaction conditions to accommodate positional differences on the benzyl substituent.

Reaction Conditions Influencing Yield and Stereochemistry

- Catalyst Selection: Palladium acetate combined with ligands such as tert-butyl XPhos significantly improves coupling efficiency and stereochemical control in halogenated aromatic systems.

- Solvent Effects: Polar aprotic solvents like DMF and THF promote reaction rates but require careful temperature control (40–100°C) to minimize racemization and side reactions.

- Chiral Auxiliaries: Use of chiral catalysts or auxiliaries ensures retention of (2S,4R) configuration during alkylation.

- Protection/Deprotection: Boc protection of the pyrrolidine nitrogen is critical to avoid undesired side reactions; acidic deprotection must be optimized to prevent decomposition.

Industrial Production Considerations

Industrial-scale synthesis emphasizes:

- Scalability: Continuous flow reactors and automated systems are employed to maintain consistent quality and yield.

- Cost-effectiveness: Optimization of catalyst loading and reaction times reduces production costs.

- Environmental Impact: Use of greener solvents and minimizing hazardous reagents are prioritized.

- Purification: Crystallization methods are optimized for high purity and batch-to-batch consistency.

Analytical Verification of Product

- HPLC-MS: Confirms molecular weight and purity (>95%).

- NMR Spectroscopy: Proton and carbon NMR verify stereochemistry via coupling constants.

- X-ray Crystallography: Confirms absolute stereochemistry and crystal structure.

- Chiral Chromatography: Ensures enantiomeric purity critical for biological applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Boc-protected pyrrolidine, 4-bromobenzyl bromide |

| Key Reactions | Boc protection, stereoselective alkylation, carboxylation, deprotection |

| Catalysts | Palladium acetate, tert-butyl XPhos ligand |

| Solvents | DMF, THF, dichloromethane |

| Temperature Range | 25–100°C depending on step |

| Purification | Recrystallization, chromatography |

| Final Form | Hydrochloride salt |

| Yield Range | Typically 60–85% per step, overall yield optimized in industry |

Research Findings and Notes

- The (2S,4R) stereochemistry is essential for biological activity; stereoselective methods ensure this configuration is maintained.

- Bromine substitution at the para position (4-bromobenzyl) influences electronic properties, affecting coupling efficiency and downstream reactivity.

- Protection strategies (Boc) are indispensable for selective functionalization.

- Industrial processes favor continuous flow and automation to enhance reproducibility and reduce environmental footprint.

- Analytical methods confirm purity and stereochemical integrity, which are critical for pharmaceutical research use.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products may include alcohols or alkanes.

Substitution: A variety of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

This compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its structure allows for the formation of complex peptides with high purity and specificity, which is essential for developing therapeutic peptides. The presence of the bromobenzyl group enhances the compound's reactivity and solubility in organic solvents, facilitating efficient coupling reactions during peptide assembly .

Drug Development

Targeting Biological Pathways

In pharmaceutical research, (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is explored for its potential to enhance the efficacy and selectivity of new drugs targeting specific biological pathways. Its unique stereochemistry can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable component in the design of novel therapeutics .

Neuroscience Research

Synthesis of Neuroactive Compounds

The compound is utilized in synthesizing neuroactive compounds that contribute to understanding neurological disorders. By modifying its structure, researchers can create analogs that may exhibit neuroprotective or neuroregenerative properties. This application is critical for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Bioconjugation

Improving Drug Delivery Systems

In bioconjugation processes, this compound aids in attaching biomolecules to drugs or imaging agents. This enhances the delivery and effectiveness of therapeutic agents in targeted therapies, allowing for more precise treatment modalities .

Material Science

Development of Novel Materials

The compound is also being investigated for its potential applications in material science. Its properties are being explored in creating novel polymers and nanomaterials that can be utilized in electronics and drug delivery systems. The ability to modify its chemical structure opens avenues for innovative applications in various industrial sectors .

Case Study 1: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide that targets cancer cells specifically. The resulting peptide showed improved binding affinity and selectivity compared to existing treatments.

Case Study 2: Neuroprotective Agents

Research focused on modifying this compound led to the development of a series of neuroprotective agents that exhibited significant efficacy in preclinical models of neurodegenerative diseases. The modifications allowed for enhanced blood-brain barrier permeability.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a fluorine atom instead of bromine.

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Biologische Aktivität

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of research, particularly in drug development, peptide synthesis, and neuroscience. This article explores its biological activity, synthesizing findings from diverse studies and highlighting its potential applications.

- Molecular Formula : C₁₂H₁₅BrClNO₂

- Molecular Weight : 320.61 g/mol

- CAS Number : 1049734-21-5

Applications in Biological Research

The compound serves multiple roles in biological and pharmaceutical research:

- Peptide Synthesis

- Drug Development

- Neuroscience Research

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance:

- In vitro Studies : Compounds derived from this structure have shown varying degrees of cytotoxicity against A549 human lung adenocarcinoma cells. Notably, certain substitutions on the pyrrolidine ring enhanced anticancer activity significantly.

- MTT Assay Results : In a comparative study using an MTT assay, compounds with bromine substitutions exhibited reduced cell viability (64% and 61% for specific derivatives) compared to untreated controls, indicating potent anticancer effects .

| Compound | Cell Viability (%) | Notes |

|---|---|---|

| Base Compound | 78-86 | Weak anticancer activity |

| 4-Bromophenyl Substituted | 64 | Enhanced activity |

| 4-Dimethylamino Phenyl | <50 | Most potent activity |

Antimicrobial Activity

The antimicrobial potential of related compounds has also been assessed:

- Screening Against Pathogens : Research indicated that while some derivatives showed no activity against Gram-negative bacteria, they were effective against multidrug-resistant Staphylococcus aureus strains. These findings suggest that modifications to the core structure can yield compounds with significant antimicrobial properties .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Peptide Therapeutics

- A study demonstrated that incorporating this compound into peptide chains significantly improved binding affinity to target receptors involved in cancer progression.

-

Case Study 2: Neurological Applications

- Research focusing on neuroactive compounds derived from this structure revealed promising results in modulating serotonin receptors, suggesting potential use in treating mood disorders.

Q & A

Q. Key Data :

- CAS : 1049734-21-5; Molecular Weight : 320.61 .

- Purity : ≥97% (HPLC) achievable via recrystallization or column chromatography .

How do steric and electronic effects of the 4-bromobenzyl substituent influence the compound’s conformational stability?

Advanced Research Question

The 4-bromobenzyl group introduces steric hindrance and electron-withdrawing effects:

- Steric effects : The bulky benzyl group restricts rotation around the C4-C bond, stabilizing the (2S,4R) configuration. This is confirmed by NMR NOE experiments showing restricted motion .

- Electronic effects : The bromine atom increases electrophilicity at the pyrrolidine nitrogen, impacting reactivity in peptide coupling or catalyst design .

- Comparative analysis : Substitution with 4-chlorobenzyl () or 3-iodobenzyl () alters solubility and aggregation behavior, as seen in dynamic light scattering (DLS) studies.

How can researchers resolve discrepancies in NMR data caused by stereoisomerism or solvent effects?

Q. Data Contradiction Analysis

Stereoisomer identification : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Retention times correlate with (2S,4R) vs. (2R,4S) configurations .

Solvent-induced shifts : Deuterated DMSO or CDCl₃ may cause peak splitting due to hydrogen bonding. Compare spectra in multiple solvents (e.g., D₂O vs. DMSO-d6) .

NOESY experiments : Detect spatial proximity between the bromobenzyl proton and pyrrolidine H2 to confirm stereochemistry .

Q. Example :

- In CDCl₃, the H2 proton resonates at δ 3.8 ppm (doublet), while in DMSO-d6, it shifts to δ 4.1 ppm due to solvent polarity .

What methodological approaches ensure high purity and accurate characterization of this compound?

Basic Research Question

HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Retention time: ~12.5 min for the target compound .

Mass spectrometry : ESI-MS confirms molecular weight ([M+H]⁺ = 321.6 m/z) .

Elemental analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages (±0.3% tolerance) .

Critical Note : Impurities often arise from incomplete Boc deprotection (evident as peaks at ~10.5 min in HPLC). Repurify via silica gel chromatography (EtOAc/hexane, 3:7) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hoods) .

First aid :

- Skin contact : Wash with soap/water for 15 minutes .

- Eye exposure : Rinse with saline solution for 20 minutes .

Storage : Keep at 2–8°C in airtight, light-resistant containers. Stability >24 months under these conditions .

Q. Hazard Codes :

How does the compound’s hydrophobicity impact its application in peptide-based drug design?

Advanced Research Question

The 4-bromobenzyl group enhances hydrophobicity, measured via logP (experimental logP = 2.1):

- Aggregation studies : At concentrations >1 mM, dynamic light scattering (DLS) shows micelle formation (hydrodynamic radius ~50 nm). Mitigate by using PEG-based solvents .

- Membrane permeability : In Caco-2 cell assays, the compound shows 3x higher permeability than non-brominated analogs due to lipophilicity .

- Comparative data : Replacement with 4-cyanobenzyl () reduces logP to 1.4 but increases aqueous solubility by 40% .

What strategies address low yields in the final hydrochloride salt formation step?

Q. Experimental Design

Solvent optimization : Use ethanol/water (9:1) instead of pure ethanol to improve crystallization .

Stoichiometry : Add HCl gas (1.2 eq.) rather than aqueous HCl to avoid over-acidification .

Temperature control : Cool to 0–4°C during salt formation to enhance crystal nucleation .

Typical Yield : 65–75% (unoptimized) vs. 85–90% (optimized) .

How can researchers validate the compound’s role in modulating glutamate receptor activity?

Advanced Research Question

In vitro assays : Use HEK293 cells expressing cloned ionotropic glutamate receptors (e.g., NMDA subtypes). Measure IC₅₀ via patch-clamp electrophysiology .

Competitive binding : Radiolabeled [³H]-LY341495 displacement assays show Ki values <10 nM for metabotropic receptors .

Structural modeling : Docking studies (e.g., AutoDock Vina) predict interactions with the receptor’s ligand-binding domain (LBD), particularly residues Arg523 and Thr655 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.